molecular formula C9H12N4O2 B8792982 5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine

5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine

Cat. No.: B8792982
M. Wt: 208.22 g/mol
InChI Key: KXRLXNKGRHCBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(pyrrolidin-1-YL)pyridin-4-amine is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyridin-4-amine

InChI

InChI=1S/C9H12N4O2/c10-7-5-9(12-3-1-2-4-12)11-6-8(7)13(14)15/h5-6H,1-4H2,(H2,10,11)

InChI Key

KXRLXNKGRHCBDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a reflux condenser was charged with 2-chloro-5-nitropyridin-4-amine (2.00 g, 11.5 mmol, 1.0 equiv), pyrrolidine (2.86 mL, 34.6 mmol, 3.0 equiv), potassium carbonate (4.78 g, 34.6 mmol, 3.0 equiv) and acetonitrile (50 mL). The mixture was heated at 70° C. overnight under nitrogen then cooled to room temperature. The yellow solids were collected by filtration and washed with acetonitrile, water and hexanes. The solids were dried to obtain the title compound as a bright yellow solid (1.43 g, 1st crop). The solvents from the filtrate were removed and the aqueous was extracted with ethyl acetate. The organic extracts was dried (Na2SO4), filtered and removed in vacuo to obtain additional product as an orange/yellow solid (820 mg, 2nd crop). The 2nd crop of product was triturated with ethyl acetate (3 mL) and then filtered and washed with ethyl acetate (2×1 mL) and diethyl ether (3 mL) to obtain a bright yellow solid (751 mg). The total yield of 5-nitro-2-(pyrrolidin-1-yl)pyridin-4-amine obtained was 2.18 g (91%). m/z (ES+) 209.1 (M+H)+. 1H NMR (400 MHz, DMSO-d6): δ 8.79 (s, 1H), 7.39 (br s, 2H), 5.63 (s, 1H), 3.40 (br s, 4H), 1.93 (br s, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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